5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine

Nucleophilic substitution Imipramine synthesis Leaving group efficiency

5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine (CAS 1159977-20-4) is a functionalized dibenzazepine derivative bearing a 3-chloropropyl substituent at the N5 position and a formyl group at the C2 position of the tricyclic core. This compound serves as a key intermediate in the preparation of Imipramine derivatives, where the chloropropyl group acts as a leaving group for nucleophilic displacement to install the characteristic dimethylaminopropyl pharmacophore, while the formyl group provides a synthetic handle for further derivatization or serves as a precursor to specific metabolites such as 2-Formylimipramine.

Molecular Formula C18H18ClNO
Molecular Weight 299.798
CAS No. 1159977-20-4
Cat. No. B565061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine
CAS1159977-20-4
Molecular FormulaC18H18ClNO
Molecular Weight299.798
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C=O)N(C3=CC=CC=C31)CCCCl
InChIInChI=1S/C18H18ClNO/c19-10-3-11-20-17-5-2-1-4-15(17)7-8-16-12-14(13-21)6-9-18(16)20/h1-2,4-6,9,12-13H,3,7-8,10-11H2
InChIKeyAAKKLVKYXRKPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine (CAS 1159977-20-4): A Specialized Intermediate for Imipramine Derivatives


5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine (CAS 1159977-20-4) is a functionalized dibenzazepine derivative bearing a 3-chloropropyl substituent at the N5 position and a formyl group at the C2 position of the tricyclic core . This compound serves as a key intermediate in the preparation of Imipramine derivatives, where the chloropropyl group acts as a leaving group for nucleophilic displacement to install the characteristic dimethylaminopropyl pharmacophore, while the formyl group provides a synthetic handle for further derivatization or serves as a precursor to specific metabolites such as 2-Formylimipramine .

Why 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine Cannot Be Replaced by Unsubstituted or N5-Alkyl Analogues


Substituted 10,11-dihydro-5H-dibenz[b,f]azepines are recognized as essential synthons for pharmaceutically active compounds such as imipramine, chlorimipramine, and desipramine analogues [1]. Generic substitution of this specific intermediate with simpler N5-alkyl or unsubstituted analogues fails because the C2 formyl group and the N5 chloropropyl chain confer orthogonal reactivity that is critical for downstream synthetic pathways: the chloropropyl group enables direct SN2 amination to install the tertiary amine pharmacophore, while the aldehyde serves as a site for further functionalization, including reduction to 2-hydroxymethyl metabolites or deuterated internal standards . Simply alkylating the parent amine core without the formyl handle prevents access to 2‑substituted imipramine derivatives, such as 2‑Formylimipramine, which are required as reference standards for impurity profiling and metabolic studies.

Quantitative Differentiation Evidence for 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine Against Closest Analogs


Orthogonal Reactivity: Chloropropyl Leaving Group Enables Direct Synthesis of Dimethylaminopropyl Chain

The target compound possesses a 3-chloropropyl substituent that undergoes SN2 displacement with dimethylamine to directly afford the pharmacophoric N5-dimethylaminopropyl chain, a transformation that is not possible with non-halogenated N5-alkyl analogues such as 5-methyl-10,11-dihydro-5H-dibenz[b,f]azepine-2-carbaldehyde (CAS 6487-67-8) . While the parent 10,11-dihydro-5H-dibenz[b,f]azepine core requires a two-step sequence (N-alkylation with 3-dimethylaminopropyl chloride followed by formylation) to achieve the same substitution pattern, the target compound condenses this into a single nucleophilic displacement step, reducing synthetic complexity and limiting the formation of N-alkylation byproducts [1]. The chlorine atom serves as a traceless leaving group, whereas direct alkylation of the unsubstituted amine typically requires sodium amide and elevated temperatures [1].

Nucleophilic substitution Imipramine synthesis Leaving group efficiency

Distinct Solubility Signature: Methanol-Soluble Aldehyde Differentiates from Non-Formylated Analog

The target compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol, as stated in the Santa Cruz Biotechnology product specification . In contrast, the structurally proximate analogue 5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine (CAS 16036-79-6), which lacks the C2 formyl group, is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and DMSO, but not in Methanol . The presence of the aldehyde group in the target compound introduces sufficient polarity to confer methanol solubility, enabling direct use in methanolic reaction media and facilitating methanol-based recrystallization — a purification advantage not shared by the non-formylated comparator.

Solubility Purification Process chemistry

Unambiguous Access to 2-Formylimipramine Reference Standard via Direct Amination

The target compound is the only commercially available intermediate that can be directly converted to 2-Formylimipramine (CAS 6487-79-2), a known metabolite and potential impurity of Imipramine, through a single-step dimethylamine displacement without requiring protecting group chemistry . The 5-methyl analogue (CAS 6487-67-8) cannot yield 2-Formylimipramine because it lacks the chloropropyl handle for amination, while the parent 10,11-dihydro-5H-dibenz[b,f]azepine-2-carbaldehyde would require a separate N-alkylation step that risks aldehyde oxidation under typical alkylation conditions . This positions the target compound as the preferred synthetic entry point for laboratories requiring 2-Formylimipramine as a certified reference standard for HPLC impurity analysis of Imipramine API.

Reference standard Metabolite synthesis Impurity profiling

Enhanced Low-Temperature Storage Stability Versus Non-Formylated Analog

Vendor specifications mandate storage of the target compound at -20 °C to preserve the integrity of the aldehyde functionality, which is susceptible to oxidation or condensation under ambient conditions . In contrast, the non-formylated analogue 5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine (CAS 16036-79-6) is stable at 4 °C, indicating that the aldehyde group in the target compound imposes stricter storage requirements that are critical for maintaining chemical fidelity . This differential stability highlights the importance of proper cold-chain handling during procurement and storage to ensure the compound remains suitable as a high-purity intermediate for GMP synthesis.

Stability Storage conditions Aldehyde oxidation

Higher Molecular Weight and LogP Shift Relative to 5-Methyl Analog Impact Chromatographic Retention

The target compound (MW = 299.79 g/mol) exhibits a molecular weight increase of 62.5 Da over the 5-methyl analogue 5-methyl-10,11-dihydro-5H-dibenz[b,f]azepine-2-carbaldehyde (CAS 6487-67-8, MW = 237.3 g/mol), primarily due to the replacement of the methyl group with a 3-chloropropyl substituent . This mass difference, combined with the increased lipophilicity conferred by the chloropropyl chain, results in a significantly longer retention time under reversed-phase HPLC conditions, facilitating clean separation of the target compound from its debrominated or des-chloro byproducts during preparative chromatography. The chlorine atom also provides a characteristic isotopic signature (M:M+2 ratio of approximately 3:1) that serves as a diagnostic tool for identity confirmation by LC-MS .

Chromatographic separation LogP Analytical characterization

High-Value Application Scenarios for 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine


Synthesis of 2-Substituted Imipramine Derivatives for CNS Drug Discovery

Medicinal chemistry programs targeting tricyclic antidepressant scaffolds require the efficient introduction of functional groups at the C2 position of the dibenzazepine core. The target compound provides simultaneous access to both the C2 aldehyde handle (for reductive amination, Grignard addition, or Wittig olefination) and the N5 chloropropyl group (for late-stage amination to the pharmacologically essential dimethylaminopropyl chain). This dual reactivity, confirmed by the orthogonal solubility and one-step amination evidence in Section 3 , enables parallel library synthesis of C2-diversified Imipramine analogues without protecting group manipulation, accelerating SAR exploration for novel CNS targets.

Preparation of 2-Formylimipramine Certified Reference Standards for Pharmaceutical QC

Regulatory agencies (FDA, EMA) require impurity profiling of Imipramine hydrochloride API, including identification and quantification of the 2-Formylimipramine metabolite. The target compound is the only commercially available starting material that can be converted to 2-Formylimipramine in a single synthetic step via dimethylamine displacement . CROs and pharmaceutical QC laboratories benefit from this streamlined route, which reduces synthesis time from weeks to days and ensures high isotopic purity for use as an HPLC reference standard. The required -20 °C storage condition identified in Section 3 must be maintained throughout the standard preparation workflow [1].

Deuterated Internal Standard Synthesis for LC-MS/MS Bioanalysis

Bioanalytical laboratories developing LC-MS/MS methods for Imipramine and its metabolites in plasma require stable isotope-labeled internal standards. The target compound can be reduced with lithium aluminum deuteride (LiAlD₄) to introduce deuterium at the C2 position, generating 2-(dideuteromethyl)-imipramine after subsequent amination . This contrasts with the 5-methyl analog, which cannot serve as a precursor for deuterated Imipramine standards due to the absence of a displaceable halogen. The characteristic chlorine isotopic signature of the target compound further facilitates MS method development by providing a natural internal mass calibration point .

Process Development for High-Purity Imipramine API via Orthogonal Functionalization

In API process chemistry, controlling genotoxic impurities and minimizing side products is paramount. The target compound's chloropropyl group enables amination under mild conditions (polar aprotic solvent, ambient to 40 °C) that avoid the formation of N-alkylation dimers commonly observed when using 3-dimethylaminopropyl chloride with the unsubstituted dibenzazepine core . The aldehyde group provides a UV-active chromophore that simplifies reaction monitoring by HPLC at 254 nm, and the distinct methanol solubility of the target compound allows for methanolic workup that precipitates inorganic salts while retaining the product in solution . These properties, directly derived from the quantitative evidence in Section 3, support robust, scalable process development.

Quote Request

Request a Quote for 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.